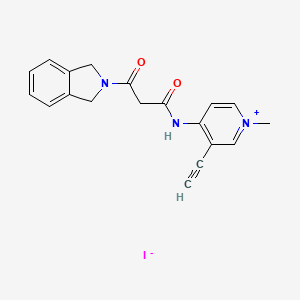
Hdac8-IN-6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hdac8-IN-6 is a selective inhibitor of histone deacetylase 8 (HDAC8), an enzyme that plays a crucial role in the regulation of gene expression through the removal of acetyl groups from histone proteins. This compound has garnered significant attention due to its potential therapeutic applications in various diseases, including cancer, fibrotic diseases, and neurological disorders .
Métodos De Preparación
The synthesis of Hdac8-IN-6 typically involves multiple steps, including the formation of key intermediates and the final coupling reactionsReaction conditions may include the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity . Industrial production methods may involve scaling up these reactions in batch or continuous flow reactors, optimizing parameters to achieve consistent quality and efficiency.
Análisis De Reacciones Químicas
Hdac8-IN-6 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the oxidation state of specific atoms within the molecule.
Substitution: Common reagents for substitution reactions include halides and nucleophiles, which can replace specific functional groups on the this compound molecule. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the core structure of this compound, potentially enhancing or diminishing its inhibitory activity.
Aplicaciones Científicas De Investigación
Hdac8-IN-6 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the role of HDAC8 in various biochemical pathways.
Biology: Helps in understanding the epigenetic regulation of gene expression and its impact on cellular functions.
Mecanismo De Acción
Hdac8-IN-6 exerts its effects by selectively binding to the active site of HDAC8, inhibiting its deacetylase activity. This inhibition prevents the removal of acetyl groups from histone proteins, leading to an open chromatin structure and increased gene transcription. The molecular targets of this compound include histone proteins and other non-histone substrates regulated by HDAC8. The pathways involved in its mechanism of action are primarily related to epigenetic regulation and gene expression .
Comparación Con Compuestos Similares
Hdac8-IN-6 is unique in its high selectivity for HDAC8 compared to other histone deacetylase inhibitors. Similar compounds include:
Vorinostat: A pan-HDAC inhibitor with less selectivity for HDAC8.
Romidepsin: Another HDAC inhibitor with broader activity across multiple HDAC isoforms.
Panobinostat: Known for its potent inhibitory activity but with less specificity for HDAC8. The uniqueness of this compound lies in its ability to selectively target HDAC8, potentially reducing side effects associated with non-selective HDAC inhibition.
Propiedades
Fórmula molecular |
C19H18IN3O2 |
|---|---|
Peso molecular |
447.3 g/mol |
Nombre IUPAC |
3-(1,3-dihydroisoindol-2-yl)-N-(3-ethynyl-1-methylpyridin-1-ium-4-yl)-3-oxopropanamide;iodide |
InChI |
InChI=1S/C19H17N3O2.HI/c1-3-14-11-21(2)9-8-17(14)20-18(23)10-19(24)22-12-15-6-4-5-7-16(15)13-22;/h1,4-9,11H,10,12-13H2,2H3;1H |
Clave InChI |
FGQPRQWRACRCSI-UHFFFAOYSA-N |
SMILES canónico |
C[N+]1=CC(=C(C=C1)NC(=O)CC(=O)N2CC3=CC=CC=C3C2)C#C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


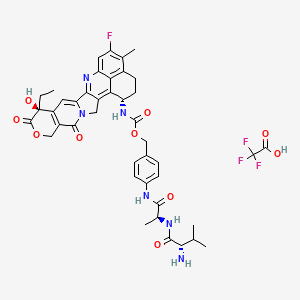
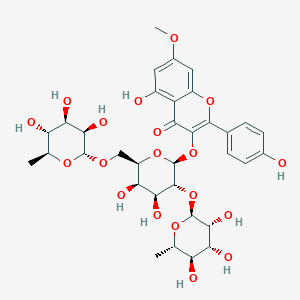
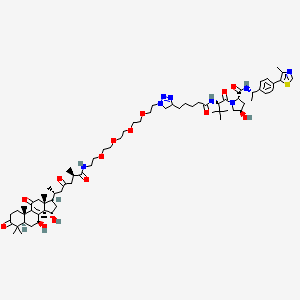
![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phosphonooxypropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12371968.png)
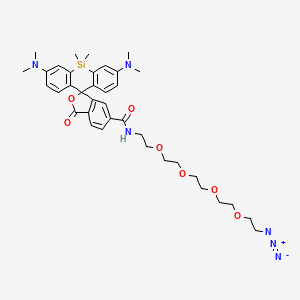
![(1R,2R)-N1,N1-Dimethyl-N2-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)-1-phenylpropane-1,2-diamine](/img/structure/B12371973.png)
![[9-[6-(6-aminohexylamino)-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid](/img/structure/B12371976.png)
![3-({3-[(4-chlorophenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-6(4H)-yl}methyl)benzonitrile](/img/structure/B12371983.png)
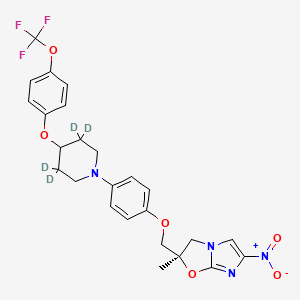
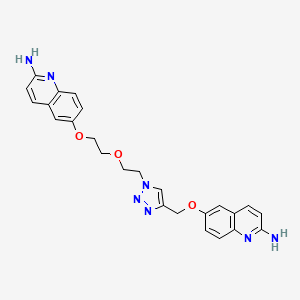
![trisodium;5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12372004.png)
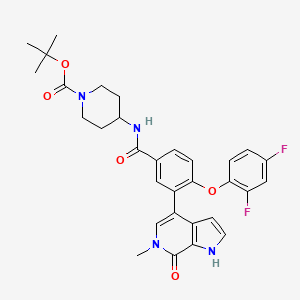
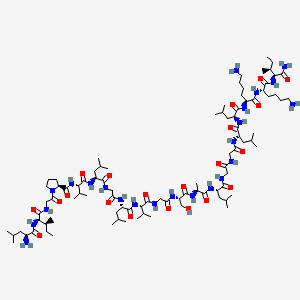
![(1R,4R)-4-benzyl-1-hydroxy-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione](/img/structure/B12372011.png)
